molecular formula C13H14BF4NO4 B2622794 5-Fluoro-2-nitro-4-(trifluoromethyl)phenylboronic acid pinacol ester CAS No. 2377610-83-6

5-Fluoro-2-nitro-4-(trifluoromethyl)phenylboronic acid pinacol ester

Cat. No.: B2622794
CAS No.: 2377610-83-6
M. Wt: 335.06
InChI Key: DRBVXMGTLRVVEG-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitro-4-(trifluoromethyl)phenylboronic acid pinacol ester is a chemical compound with the molecular formula C13H14BF4NO4. It is a boronic ester derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a fluorine, nitro, and trifluoromethyl group on the phenyl ring, making it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-nitro-4-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the reaction of 5-Fluoro-2-nitro-4-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

5-Fluoro-2-nitro-4-(trifluoromethyl)phenylboronic acid+Pinacol5-Fluoro-2-nitro-4-(trifluoromethyl)phenylboronic acid pinacol ester\text{5-Fluoro-2-nitro-4-(trifluoromethyl)phenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} 5-Fluoro-2-nitro-4-(trifluoromethyl)phenylboronic acid+Pinacol→5-Fluoro-2-nitro-4-(trifluoromethyl)phenylboronic acid pinacol ester

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and the use of catalysts to increase the yield and purity of the product. The process may involve continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-nitro-4-(trifluoromethyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a metal catalyst (e.g., Pd/C) or chemical reducing agents (e.g., SnCl2).

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenolic compounds.

    Reduction: Amino derivatives.

Scientific Research Applications

5-Fluoro-2-nitro-4-(trifluoromethyl)phenylboronic acid pinacol ester is widely used in scientific research due to its versatility in organic synthesis. Some applications include:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Utilized in the development of bioactive molecules and pharmaceuticals.

    Medicine: Employed in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: Used in the production of agrochemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-nitro-4-(trifluoromethyl)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

    Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4-Trifluoromethylphenylboronic acid pinacol ester
  • 2-Nitrophenylboronic acid pinacol ester

Uniqueness

5-Fluoro-2-nitro-4-(trifluoromethyl)phenylboronic acid pinacol ester is unique due to the presence of multiple functional groups (fluorine, nitro, and trifluoromethyl) on the phenyl ring. These groups enhance its reactivity and make it a valuable reagent in various chemical transformations, particularly in the synthesis of complex organic molecules.

Properties

IUPAC Name

2-[5-fluoro-2-nitro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BF4NO4/c1-11(2)12(3,4)23-14(22-11)8-6-9(15)7(13(16,17)18)5-10(8)19(20)21/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBVXMGTLRVVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2[N+](=O)[O-])C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BF4NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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